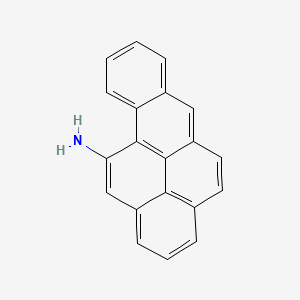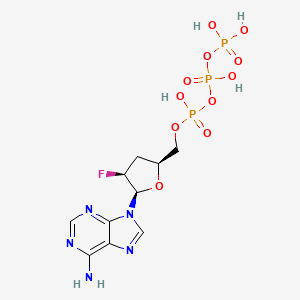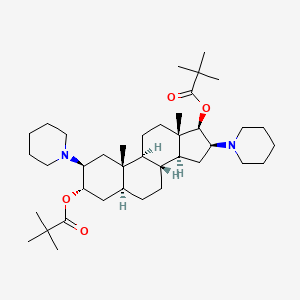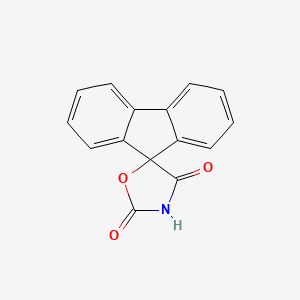
Nématodes entomopathogènes
Vue d'ensemble
Description
Applications De Recherche Scientifique
Epn oxon has several scientific research applications, including:
Mécanisme D'action
Target of Action
Epn Oxon primarily targets the Fatty Acid Amide Hydrolase (FAAH) . FAAH plays a crucial role in nerve function by regulating the action of endocannabinoids and hydrolyzing a sleep-inducing factor . It is also known to affect the nervous system .
Mode of Action
Epn Oxon interacts with its targets by inhibiting FAAH . This inhibition is more potent than the inhibition of Neuropathy Target Esterase (NTE), raising questions about the potential toxicological relevance of FAAH inhibition . The compound also inhibits acetylcholinesterase (AChE), leading to acute cholinergic toxicity .
Biochemical Pathways
The inhibition of FAAH by Epn Oxon affects the biochemical pathways related to the regulation of endocannabinoids and the hydrolysis of sleep-inducing factors . .
Pharmacokinetics
It is known that the compound is rapidly absorbed after administration . The bioavailability of Epn Oxon after oral dosing is around 40-41% . More research is needed to fully understand the ADME properties of Epn Oxon and their impact on its bioavailability.
Result of Action
The primary result of Epn Oxon’s action is the inhibition of FAAH, leading to changes in nerve function . This can potentially lead to neurotoxic effects . .
Analyse Biochimique
Biochemical Properties
Epn oxon plays a crucial role in biochemical reactions by inhibiting the activity of cholinesterase enzymes, particularly acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the hydrolysis of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting these enzymes, Epn oxon leads to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged neurotransmission. Additionally, Epn oxon interacts with other biomolecules such as neuropathy target esterase, which is involved in neural function and development .
Cellular Effects
Epn oxon exerts significant effects on various cell types and cellular processes. In neurons, the inhibition of acetylcholinesterase by Epn oxon leads to continuous stimulation of cholinergic receptors, which can result in neurotoxicity and cell death. In non-neuronal cells, Epn oxon can disrupt cellular signaling pathways, alter gene expression, and affect cellular metabolism. For example, Epn oxon has been shown to influence the expression of genes involved in oxidative stress responses and apoptosis .
Molecular Mechanism
At the molecular level, Epn oxon exerts its effects primarily through the inhibition of cholinesterase enzymes. The compound binds to the active site of these enzymes, forming a stable phosphorylated intermediate that prevents the hydrolysis of acetylcholine. This binding interaction is characterized by the formation of a covalent bond between the phosphorus atom of Epn oxon and the serine residue in the active site of the enzyme. Additionally, Epn oxon can modulate the activity of other enzymes and proteins involved in cellular signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Epn oxon can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and degradation over extended periods. Studies have shown that the acute effects of Epn oxon on cellular function, such as enzyme inhibition and changes in gene expression, can be observed within hours of exposure. Long-term exposure to Epn oxon can lead to chronic neurotoxicity and other adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of Epn oxon in animal models are dose-dependent. At low doses, Epn oxon can cause mild cholinergic symptoms such as salivation, lacrimation, and muscle twitching. At higher doses, the compound can induce severe neurotoxicity, respiratory distress, and even death. Studies have also identified threshold effects, where a certain dose of Epn oxon is required to elicit specific toxicological responses. Additionally, high doses of Epn oxon can result in long-term adverse effects, including delayed neuropathy and cognitive deficits .
Metabolic Pathways
Epn oxon is involved in several metabolic pathways, primarily those related to the detoxification of organophosphates. The compound is metabolized by cytochrome P450 enzymes in the liver, which convert it into less toxic metabolites. These metabolites can then be further processed by phase II detoxification enzymes, such as glutathione S-transferases, and excreted from the body. Epn oxon can also affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, Epn oxon is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments. Transporters and binding proteins, such as serum paraoxonase, can also facilitate the movement of Epn oxon within the body. The distribution of Epn oxon can influence its localization and accumulation in target tissues, affecting its overall activity and toxicity .
Subcellular Localization
Epn oxon exhibits specific subcellular localization patterns that can impact its activity and function. The compound can be directed to particular cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. These localization patterns can influence the interactions of Epn oxon with biomolecules and its overall effects on cellular function. For example, the accumulation of Epn oxon in mitochondria can disrupt mitochondrial function and induce oxidative stress .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Epn oxon typically involves the reaction of ethyl phenylphosphonate with 4-nitrophenol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Epn oxon follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in a crystalline form and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Epn oxon undergoes various chemical reactions, including:
Oxidation: Epn oxon can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert Epn oxon into less oxidized forms.
Substitution: Epn oxon can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and Oxone (potassium peroxomonosulfate) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Various nucleophiles, such as amines and thiols, can participate in substitution reactions with Epn oxon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Epn oxon with potassium permanganate can yield different phosphonic acid derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malaoxon: Another organophosphate oxon, known for its insecticidal activity.
Parathion oxon: A metabolite of parathion, also an acetylcholinesterase inhibitor.
Chlorpyrifos oxon: A metabolite of chlorpyrifos, widely studied for its neurotoxic effects.
Uniqueness
Epn oxon is unique due to its specific structure and the presence of both ethyl and nitrophenyl groups, which influence its reactivity and biological activity. Its role in pesticide residue analysis and its specific inhibitory effects on enzymes make it a valuable compound in scientific research .
Propriétés
IUPAC Name |
1-[ethoxy(phenyl)phosphoryl]oxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO5P/c1-2-19-21(18,14-6-4-3-5-7-14)20-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDABPGQGULTJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942148 | |
| Record name | Ethyl 4-nitrophenyl phenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2012-00-2, 68887-74-1, 68887-75-2 | |
| Record name | O-Ethyl O-4-nitrophenyl phenylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epn oxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, phenyl-, ethyl 4-nitrophenyl ester, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068887741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, phenyl-, ethyl 4-nitrophenyl ester, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068887752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-nitrophenyl phenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPN oxon | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5VG2G4AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl p-nitrophenyl phenylphosphonate (EPN oxon) interact with its target and what are the downstream effects?
A1: Ethyl p-nitrophenyl phenylphosphonate (EPN oxon) acts as a potent inhibitor of Neurotoxic Esterase (NTE), an enzyme found in the nervous system. [, ] This inhibition occurs through phosphorylation of the enzyme's active site, leading to a disruption of its normal function. [] While the exact role of NTE remains unclear, its inhibition by organophosphates like EPN oxon is linked to delayed neuropathy, a serious neurological disorder characterized by paralysis and nerve damage. [, ]
Q2: What is the relationship between the chirality of EPN oxon and its neurotoxic potential?
A2: Research suggests that the chirality of EPN oxon plays a significant role in its neurotoxic potential. The (-) enantiomer of EPN oxon exhibits a greater ability to induce delayed neuropathy compared to the (+) enantiomer. [] This difference in activity is attributed to the varying affinity of each enantiomer for NTE and their propensity to undergo "aging," a process that renders the enzyme-inhibitor complex irreversible. []
Q3: What are the degradation pathways of EPN oxon in soil?
A3: EPN oxon degradation in soil is influenced by factors like soil type and moisture. [] Under aerobic conditions, EPN oxon breaks down into various metabolites, including desethyl EPN-oxon, p-nitrophenol, O-ethyl S-methyl phenylphosphonothiolate, O-ethyl O-methyl phenylphosphonate, O-ethyl phenylphosphonic acid, and phenylphosphonic acid. [] Microbial activity plays a significant role in this degradation process, as evidenced by the significantly reduced breakdown observed in sterilized soil. []
Q4: Can infrared spectroscopy be used to detect and quantify EPN oxon residues?
A4: Yes, infrared spectroscopy can be employed to identify and quantify EPN oxon residues, particularly in agricultural settings. [] The P=S absorbance band in the infrared spectrum of EPN oxon provides a unique fingerprint for its detection. [] This technique has been successfully utilized to determine EPN oxon levels in cotton foliage, demonstrating its potential for monitoring pesticide residues in environmental samples. []
Q5: Is EPN oxon mutagenic, and if so, what evidence supports this?
A5: Research indicates that EPN oxon exhibits mutagenic properties. [] Bacterial reversion assays using Salmonella typhimurium strains (TA98 and TA100) demonstrated that EPN oxon induces mutations, even at low concentrations. [] This mutagenic potential raises concerns about the potential long-term health risks associated with EPN oxon exposure.
Q6: What analytical methods are used to characterize and quantify EPN oxon?
A6: Various analytical techniques are employed for characterizing and quantifying EPN oxon. Mass spectrometry is particularly useful for identifying EPN oxon and its metabolites based on their unique fragmentation patterns. [] Additionally, infrared spectroscopy provides a rapid and sensitive method for detecting and quantifying EPN oxon residues, especially in environmental matrices like plant tissues. [] These methods play a crucial role in monitoring EPN oxon levels and assessing its potential risks.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















